

# The Function of USP1 in Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Usp1-IN-4 |           |
| Cat. No.:            | B12395573 | Get Quote |

## **Executive Summary**

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of cellular processes fundamental to cancer development and progression. [1][2][3] Primarily known for its role in the DNA damage response (DDR), USP1 ensures genomic integrity by controlling the ubiquitination status of key proteins involved in DNA repair. [3][4] Its overexpression is a common feature in a variety of cancers, often correlating with poor prognosis and resistance to therapy.[1][2][5] This technical guide provides an in-depth overview of the function of USP1 in cancer cells, its core signaling pathways, and its validation as a therapeutic target. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

# **Core Functions of USP1 in Oncogenesis**

USP1's primary role in cancer cells revolves around its enzymatic activity of removing ubiquitin from specific protein substrates, thereby preventing their degradation or modulating their activity.[4] This function is pivotal in several key pathways that are often hijacked by cancer cells to promote survival and proliferation.

## Regulation of the DNA Damage Response (DDR)

USP1 is a central component of the DDR, a network of pathways that cells activate to repair damaged DNA. Cancer cells, which often have inherent genomic instability, are particularly



reliant on robust DDR mechanisms for their survival. USP1 contributes to two major DDR pathways:

- The Fanconi Anemia (FA) Pathway: This pathway is essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage induced by certain chemotherapeutic agents like cisplatin.[6][7] A key event in the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex, which allows it to localize to the site of damage.[6][7][8] USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), reverses this process by deubiquitinating FANCD2.[6][9] This deubiquitination is crucial for terminating the repair process and recycling FANCD2, allowing the cell to exit S-phase or recover after a DNA damage insult.[6][8] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2, impairing proper DNA repair.[6][8]
- Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks.[10] [11] This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA).[10][12] USP1 deubiquitinates monoubiquitinated PCNA, thereby regulating the recruitment of specialized, low-fidelity TLS polymerases.[10][11][12] By controlling PCNA's ubiquitination status, USP1 ensures that DNA replication can proceed, albeit in an error-prone manner, which can contribute to the accumulation of mutations in cancer cells. [12]

## **Cell Cycle Regulation and Proliferation**

USP1 expression and activity are tightly regulated throughout the cell cycle.[13] Knockdown of USP1 has been shown to induce growth arrest, primarily at the G2/M phase of the cell cycle in cancer cells.[5] This is linked to its role in stabilizing proteins that promote cell proliferation. For instance, USP1 can deubiquitinate and stabilize Inhibitor of DNA Binding (ID) proteins, which are involved in cell cycle progression.[14]

## **Contribution to Chemotherapy Resistance**

The central role of USP1 in DNA repair makes it a key mediator of resistance to DNA-damaging chemotherapies and radiation.[1][4] By enhancing the cell's ability to repair drug-induced DNA lesions, elevated USP1 levels can reduce the efficacy of treatments like platinum-based compounds (e.g., cisplatin) and PARP inhibitors.[5][15] Conversely, inhibition of USP1 has



been shown to sensitize cancer cells to these agents.[1][5] For example, USP1 inhibition can reverse chemotherapy resistance in B-cell lymphoma and sensitize colorectal cancer cells to DNA-damaging agents.[5][16]

# **Key Signaling Pathways Involving USP1**

The function of USP1 is best understood through its interaction with its primary substrates, FANCD2 and PCNA. The following diagrams illustrate these core signaling pathways.





Click to download full resolution via product page

Caption: USP1's role in the Fanconi Anemia pathway.





Click to download full resolution via product page

Caption: USP1-mediated deubiquitination of PCNA in TLS.



# **USP1** as a Therapeutic Target

The dependence of many cancers on USP1 for DNA repair and survival makes it an attractive therapeutic target.[4] The concept of "synthetic lethality" is particularly relevant here. For instance, cancer cells with mutations in BRCA1/2 genes are deficient in homologous recombination (HR), another major DNA repair pathway. These cells become highly dependent on USP1-mediated pathways to repair DNA damage.[10][17] Inhibiting USP1 in these BRCA-deficient tumors is synthetically lethal, meaning it selectively kills the cancer cells while sparing normal cells that have a functional HR pathway.[10][17][18]

Several small molecule inhibitors of USP1 have been developed and are in various stages of preclinical and clinical development.[17] These inhibitors have shown promise in sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapy.[10][18]

# Quantitative Data on USP1 Function and Inhibition

The following tables summarize quantitative data from various studies, highlighting the effects of USP1 modulation in different cancer contexts.

Table 1: Effect of USP1 Inhibition/Knockdown on Cancer Cell Viability

| Cell Line                  | Cancer Type              | Method of<br>Inhibition    | Effect on<br>Viability                 | Reference |
|----------------------------|--------------------------|----------------------------|----------------------------------------|-----------|
| MDA-MB-436                 | Breast (BRCA1<br>mutant) | USP1 inhibitor (I-<br>138) | Selective<br>reduction in<br>viability | [10]      |
| UWB1.289                   | Ovarian (BRCA1 mutant)   | USP1 inhibitor (I-<br>138) | Viability loss                         | [10]      |
| HCT116                     | Colorectal               | shRNA<br>knockdown         | Time-dependent growth inhibition       | [5]       |
| Multiple<br>Myeloma cells  | Multiple<br>Myeloma      | USP1 inhibitor<br>(ML323)  | Induced<br>apoptosis                   | [5]       |
| Non-small cell lung cancer | Lung                     | USP1 inhibitor<br>(ML323)  | Sensitized cells to cisplatin          | [5]       |



Table 2: IC50 Values of Selected USP1 Inhibitors

| Inhibitor               | Cell Line               | Cancer Type             | IC50 Value    | Reference |
|-------------------------|-------------------------|-------------------------|---------------|-----------|
| Exemplified<br>Compound | MDA-MB-436              | Breast (BRCA<br>mutant) | 6.75 nM       | [19]      |
| ML323                   | HCT116                  | Colorectal              | Not specified | [5]       |
| Pimozide                | Ovarian Cancer<br>Cells | Ovarian                 | Not specified | [15]      |

# **Experimental Protocols for Studying USP1**

Investigating the function of USP1 requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

## **Western Blotting to Detect Ubiquitination Status**

This protocol is used to assess the levels of monoubiquitinated FANCD2 or PCNA following USP1 inhibition.

Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of USP1 substrates.

#### Methodology:

- Cell Treatment and Lysis: Culture cancer cells to ~80% confluency. Treat with a USP1 inhibitor (e.g., ML323) or a vehicle control for the desired time. Harvest cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel. The monoubiquitinated form of the protein will migrate slower than the unmodified form.
- Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FANCD2 or anti-PCNA) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of a higher molecular weight band in the inhibitor-treated lanes indicates an increase in monoubiquitination.

# **Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions**

This protocol is used to confirm the physical association between USP1 and its substrates (e.g., FANCD2).[6]

#### Methodology:

- Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein complexes.
- Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.



- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-USP1 or anti-Flag if using a tagged protein) overnight at 4°C.
- Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-FANCD2).

### **Conclusion and Future Directions**

USP1 stands out as a critical node in the DNA damage response network of cancer cells. Its roles in the Fanconi Anemia pathway and translesion synthesis are fundamental to how cancer cells survive genotoxic stress and resist therapy. The development of specific and potent USP1 inhibitors represents a promising therapeutic strategy, particularly for cancers with underlying DNA repair deficiencies like BRCA1/2 mutations. Future research will likely focus on the clinical translation of these inhibitors, both as monotherapies and in combination with existing treatments, to overcome drug resistance and improve patient outcomes. Further exploration of other USP1 substrates may also unveil novel functions and therapeutic opportunities.[11][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. Ubiquitin-specific peptidase 1: assessing its role in cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 6. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.connect.h1.co [archive.connect.h1.co]
- 9. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. genesandcancer.com [genesandcancer.com]
- 12. intodna.com [intodna.com]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. aacrjournals.org [aacrjournals.org]
- 15. USP1 links platinum resistance to cancer cell dissemination by regulating Snail stability -PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. USP1 inhibition: A journey from target discovery to clinical translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 20. Ubiquitin-Specific Protease 1 Promotes Bladder Cancer Progression by Stabilizing c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of USP1 in Cancer Cells: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395573#what-is-the-function-of-usp1-in-cancer-cells]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com